molecular formula C7H7ClFNO2S B2891947 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide CAS No. 1098391-40-2

2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide

Cat. No. B2891947
CAS RN: 1098391-40-2
M. Wt: 223.65
InChI Key: NMYDNUUUTYFWQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure of “2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide” is not available in the sources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, physical state, melting point, boiling point, and solubility. The specific physical and chemical properties of “2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide” are not available in the sources I have access to .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. The specific mechanism of action for “2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide” is not available in the sources I have access to .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. The specific safety and hazards information for “2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide” is not available in the sources I have access to .

Future Directions

The future directions of a compound refer to its potential applications and areas of research. “2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide” is available for purchase for pharmaceutical testing , indicating that it may have potential applications in the field of medicine.

properties

IUPAC Name

2-chloro-4-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYDNUUUTYFWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide

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